

Comparative toxicity of carbon disulfide and its metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

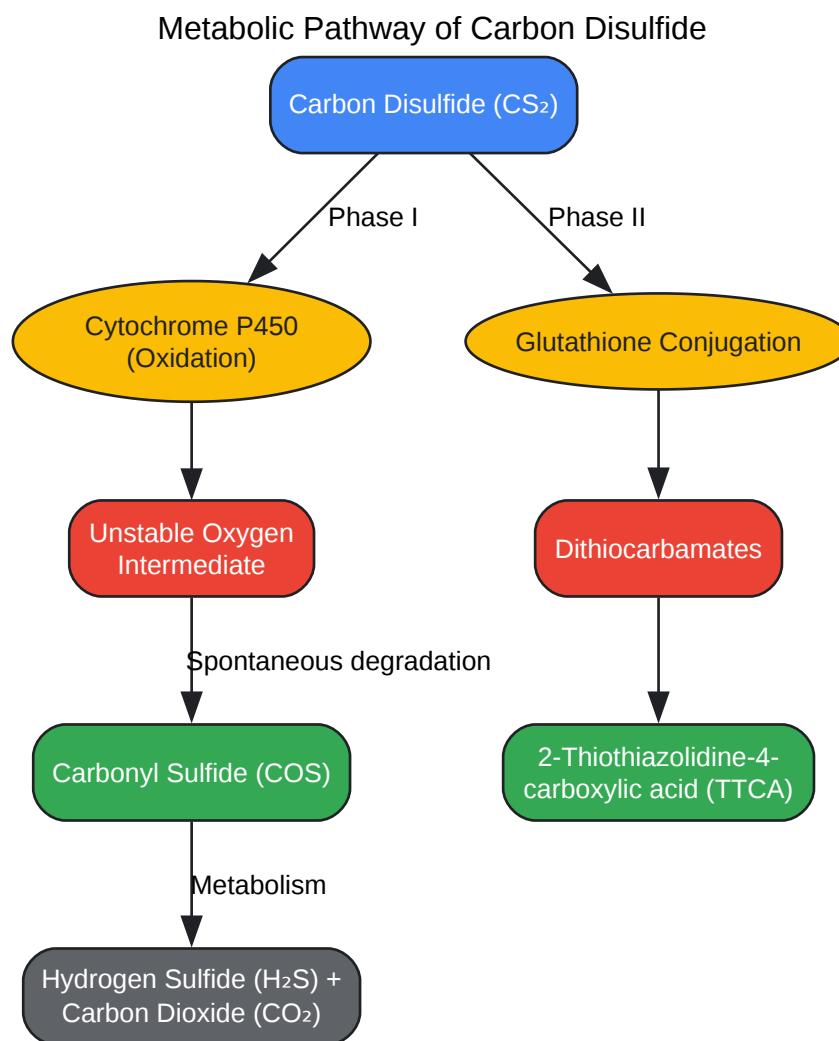
Compound of Interest

Compound Name: *Carbon disulfide*

Cat. No.: *B031411*

[Get Quote](#)

A Comprehensive Guide to the Comparative Toxicity of **Carbon Disulfide** and Its Metabolites


Introduction

Carbon disulfide (CS_2), a volatile and highly reactive industrial solvent, is recognized for its significant neurotoxic, hepatotoxic, and reproductive effects.^{[1][2]} Its toxicity is intricately linked to its biotransformation, which yields several metabolites, primarily carbonyl sulfide (COS) and 2-thiothiazolidine-4-carboxylic acid (TTCA).^{[3][4]} Understanding the comparative toxicity of CS_2 and its metabolites is crucial for researchers, scientists, and drug development professionals in assessing the risks associated with exposure and in the development of potential therapeutic interventions. This guide provides an objective comparison of the toxicity profiles of CS_2 , COS, and TTCA, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Metabolism of Carbon Disulfide

Carbon disulfide is metabolized in the body through two main pathways. The primary pathway involves oxidation by cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of an unstable oxygen intermediate.^{[3][4][5]} This intermediate can then either degrade to atomic sulfur and carbonyl sulfide (COS) or hydrolyze to atomic sulfur and monothiocarbonate. ^[3] COS can be further metabolized to carbon dioxide and hydrogen sulfide.^[3] The second pathway involves the non-enzymatic conjugation of CS_2 with endogenous molecules like glutathione, which results in the formation of dithiocarbamates and subsequently 2-

thiothiazolidine-4-carboxylic acid (TTCA).^{[3][5][6]} TTCA is a major urinary metabolite and is often used as a biomarker for CS_2 exposure.^{[7][8]}

[Click to download full resolution via product page](#)

Metabolic Pathway of Carbon Disulfide

Quantitative Toxicity Data

The acute toxicity of **carbon disulfide** and its primary metabolite, carbonyl sulfide, has been evaluated in various animal models. The data, presented in the tables below, highlight the differences in their lethal doses and concentrations. Limited quantitative toxicity data is available for TTCA, as it is primarily considered a biomarker of exposure rather than a direct toxicant.^{[7][9]}

Table 1: Acute Oral Toxicity Data

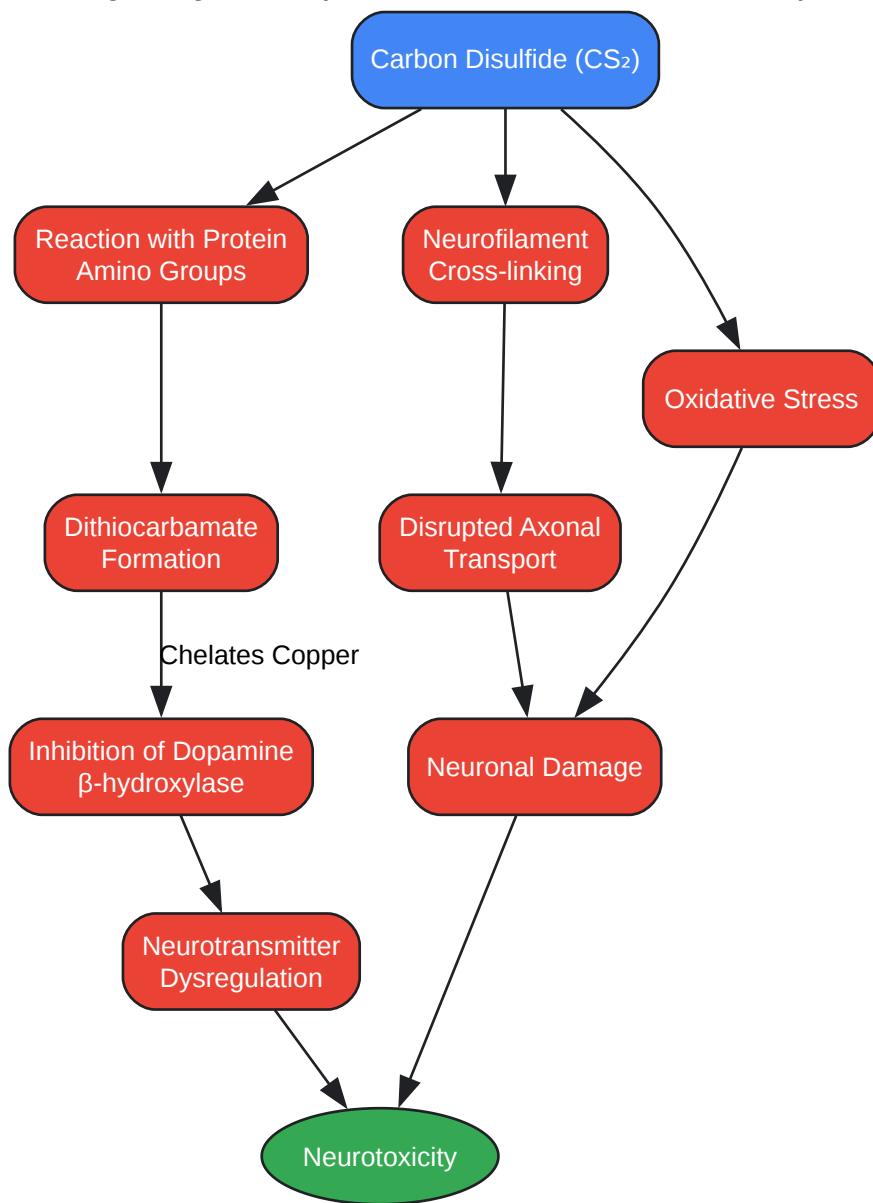
Compound	Species	Route	LD50	Reference(s)
Carbon Disulfide (CS ₂)	Rat	Oral	1200 - 3188 mg/kg	[10][11]
Mouse	Oral	2780 - 3020 mg/kg	[11][12]	
Rabbit	Oral	2550 mg/kg	[11]	
Carbonyl Sulfide (COS)	Rat	Intraperitoneal	22.5 mg/kg	[13][14]

Table 2: Acute Inhalation Toxicity Data

Compound	Species	Route	LC50	Reference(s)
Carbon Disulfide (CS ₂)	Rat	Inhalation	25,000 mg/m ³ (2h)	[11]
Inhalation	10.35 mg/L (4h)	[15]		
Mouse	Inhalation	10,000 mg/m ³ (2h)	[11]	
Carbonyl Sulfide (COS)	Rat	Inhalation	1,082 ppm (4h)	[14]
Mouse	Inhalation	1,700 ppm (1h)	[16]	

Mechanisms of Toxicity

The toxicity of **carbon disulfide** and its metabolites is mediated through several mechanisms, primarily targeting the nervous and hepatic systems.


Neurotoxicity

Carbon disulfide is a well-established neurotoxin, with chronic exposure leading to peripheral neuropathy, encephalopathy, and parkinsonism-like symptoms.[12][17] The proposed mechanisms for CS₂-induced neurotoxicity include:

- Dithiocarbamate Formation: CS₂ reacts with amino groups of proteins, leading to the formation of dithiocarbamates. These can chelate essential metal ions like copper and zinc, inhibiting the activity of enzymes such as dopamine β -hydroxylase, which is crucial for neurotransmitter synthesis.[4][5]
- Cross-linking of Neurofilaments: CS₂ and its metabolites can cause cross-linking of neurofilament proteins, disrupting axonal transport and leading to axonal swelling and degeneration.[12]
- Oxidative Stress: CS₂ exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to neurons.[12]

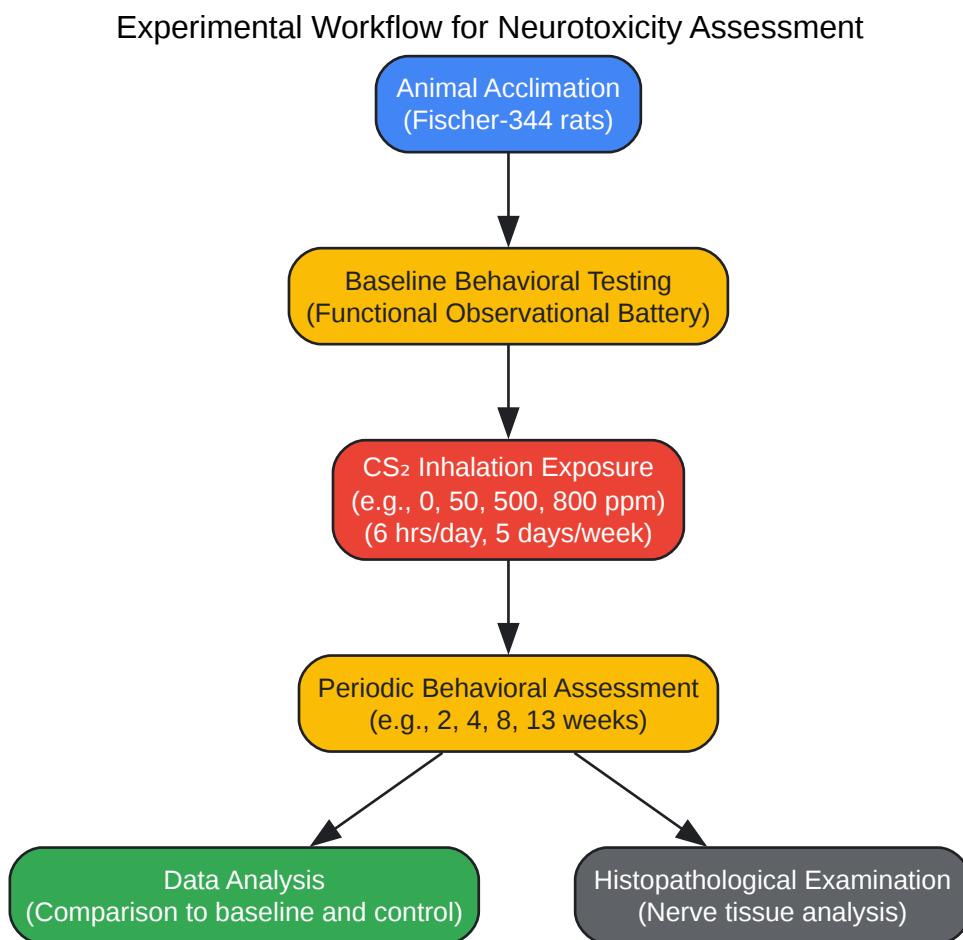
Carbonyl sulfide also exhibits neurotoxicity, though it is generally considered less potent than CS₂.[18] Its neurotoxic effects are thought to be at least partially mediated by its metabolism to hydrogen sulfide, which can have complex effects on the central nervous system.[13][14]

Signaling Pathway of Carbon Disulfide Neurotoxicity

[Click to download full resolution via product page](#)Signaling Pathway of CS₂ Neurotoxicity

Hepatotoxicity

Carbon disulfide can also induce liver damage, particularly after acute high-dose exposure.^[2] ^[19] The hepatotoxicity is primarily attributed to its metabolic activation by CYP450 enzymes.^[5] This process generates reactive sulfur atoms that can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.^[5] Pretreatment with CYP450


inducers like phenobarbital can potentiate CS₂-induced hepatotoxicity, while inhibitors can offer protection.[19]

Experimental Protocols

The assessment of neurotoxicity and hepatotoxicity of **carbon disulfide** and its metabolites involves a range of *in vivo* experimental protocols.

Neurotoxicity Assessment in Rats

A common experimental design to evaluate the neurobehavioral effects of CS₂ involves the following steps:[1]

[Click to download full resolution via product page](#)

Workflow for Neurotoxicity Assessment

- Animals: Male and female Fischer-344 rats are often used.[1]
- Exposure: Animals are exposed to varying concentrations of CS₂ vapor (e.g., 0, 50, 500, 800 ppm) for several hours a day (e.g., 6 hours), 5 days a week, for a duration ranging from weeks to months.[1]
- Functional Observational Battery (FOB): A battery of tests is used to assess autonomic, motor, sensory, and integrative functions. This can include observations of posture, gait, and activity levels, as well as reflex testing and measurements of grip strength.[1]
- Histopathology: At the end of the exposure period, nerve tissues are collected for histopathological examination to assess for axonal damage, demyelination, and other signs of neurotoxicity.

Hepatotoxicity Assessment in Mice

To evaluate hepatotoxicity, the following protocol is often employed:[2]

- Animals: Male mice are frequently used for these studies.
- Pretreatment (Optional): To study the role of metabolic activation, animals may be pretreated with CYP450 inducers (e.g., phenobarbital) or inhibitors.[19]
- Exposure: A single oral or intraperitoneal dose of CS₂ is administered.
- Biochemical Analysis: Blood samples are collected at various time points (e.g., 24 hours post-exposure) to measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
- Histopathology: Liver tissues are collected for histopathological analysis to observe for signs of necrosis, steatosis, and other cellular damage.[2]

Conclusion

In summary, **carbon disulfide** is a potent toxicant with well-documented neurotoxic and hepatotoxic effects. Its toxicity is largely mediated through its metabolic activation and the formation of reactive intermediates and metabolites. Carbonyl sulfide, a primary metabolite,

also exhibits toxicity, particularly neurotoxicity, though it is generally less potent than its parent compound. 2-thiothiazolidine-4-carboxylic acid is primarily considered a biomarker of CS₂ exposure, with limited data on its inherent toxicity. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the comparative toxicity of these compounds and to develop strategies to mitigate their adverse health effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbon disulfide neurotoxicity in rats: VII. Behavioral evaluations using a functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of diethyldithiocarbamate and carbon disulfide against liver injury induced by various hepatotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Carbon Disulfide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Urinary 2-thiothiazolidine-4-carboxylic acid (TTCA) as the major urinary marker of carbon disulfide vapor exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and determination of 2-thiothiazolidine-4-carboxylic acid in urine of workers exposed to carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.finalsuite.net [resources.finalsuite.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Carbonyl Sulfide | COS | CID 10039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. oehha.ca.gov [oehha.ca.gov]
- 15. fishersci.com [fishersci.com]
- 16. middlesexgases.com [middlesexgases.com]
- 17. Carbon Disulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Review of the toxicology of carbonyl sulfide, a new grain fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes in hepatic glutathione concentrations during carbon disulfide induced hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative toxicity of carbon disulfide and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031411#comparative-toxicity-of-carbon-disulfide-and-its-metabolites\]](https://www.benchchem.com/product/b031411#comparative-toxicity-of-carbon-disulfide-and-its-metabolites)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com